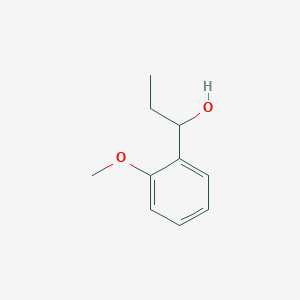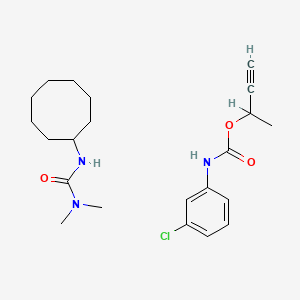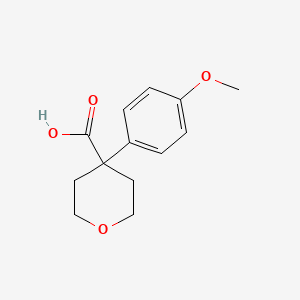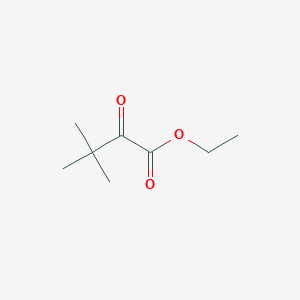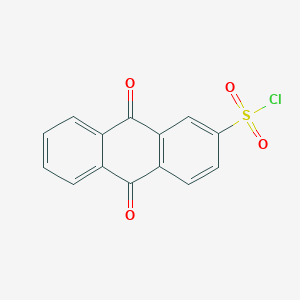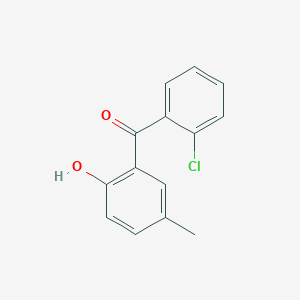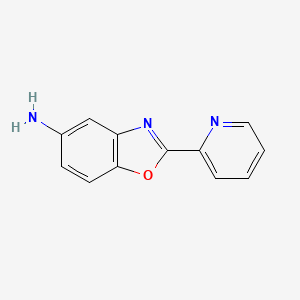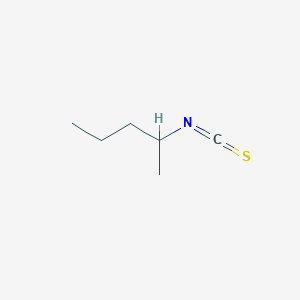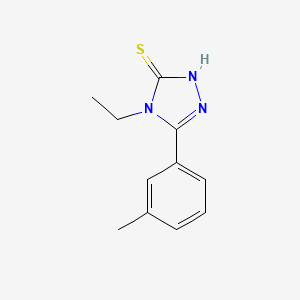
Tris(trifluoromethyl)phosphine
Overview
Description
Tris(trifluoromethyl)phosphine: is a chemical compound with the molecular formula P(CF3)3 . It is a phosphine derivative where three trifluoromethyl groups are attached to a central phosphorus atom. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting phosphorus trichloride (PCl3) with trifluoromethyl chloride (CF3Cl) under controlled conditions.
Reduction Methods: Another approach involves the reduction of this compound oxide using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under high-pressure and high-temperature conditions to ensure the efficient formation of the desired product. The process requires careful handling of reactive intermediates and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form this compound oxide.
Reduction: Reduction reactions can convert this compound oxide back to this compound.
Substitution: The compound can participate in substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) and oxygen (O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia (NH3) and electrophiles like alkyl halides are used.
Major Products Formed:
Oxidation: this compound oxide (P(CF3)3O)
Reduction: this compound (P(CF3)3)
Substitution: Various substituted this compound derivatives
Mechanism of Action
Target of Action
Tris(trifluoromethyl)phosphine is an organophosphorus compound . It is primarily used as a ligand or catalyst in various organic reactions . The primary targets of this compound are the reactants in these organic reactions.
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific organic reactions it is involved in. As a catalyst, it can influence a wide range of reactions and thus potentially affect multiple pathways . .
Result of Action
The result of this compound’s action is the successful facilitation of the organic reactions it is involved in . This can lead to the production of desired compounds in these reactions. The molecular and cellular effects of its action would depend on the specific compounds produced in these reactions.
Scientific Research Applications
Chemistry: Tris(trifluoromethyl)phosphine is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is utilized in biochemical research to study enzyme inhibition and protein interactions. Its unique structure allows it to bind selectively to certain biological targets.
Medicine: this compound derivatives are explored for their potential use in drug development, particularly as antimicrobial and anticancer agents.
Industry: The compound finds applications in the production of specialty chemicals and materials, including advanced polymers and electronic devices.
Molecular Targets and Pathways:
Enzyme Inhibition: this compound can inhibit specific enzymes by binding to their active sites, thereby altering their activity.
Protein Interactions: The compound interacts with proteins, affecting their structure and function.
Mechanism of Action: The exact mechanism by which this compound exerts its effects depends on the specific biological target
Comparison with Similar Compounds
Tris(trifluoromethyl)phosphine oxide (P(CF3)3O)
Tris(4-trifluoromethylphenyl)phosphine (C6F9P)
Tris(pentafluorophenyl)phosphine (C6F5)3P)
Uniqueness: this compound stands out due to its high stability and unique reactivity compared to other phosphine derivatives. Its trifluoromethyl groups confer exceptional chemical resistance and electronic properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
tris(trifluoromethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F9P/c4-1(5,6)13(2(7,8)9)3(10,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLDRFIVBLWESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)P(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195780 | |
| Record name | Phosphine, tris(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432-04-2 | |
| Record name | Phosphine, tris(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, tris(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


